3-Fluorobenzoyl chloride

Catalog No.
S520925
CAS No.
1711-07-5
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzoyl chloride

CAS Number

1711-07-5

Product Name

3-Fluorobenzoyl chloride

IUPAC Name

3-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H

InChI Key

SYVNVEGIRVXRQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)Cl

Solubility

Soluble in DMSO

Synonyms

Benzoyl chloride, 3-fluoro-

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)Cl

Description

The exact mass of the compound 3-Fluorobenzoyl chloride is 157.9935 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88315. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis: A Versatile Building Block

3-Fluorobenzoyl chloride serves as a crucial building block for the synthesis of diverse organic molecules. Its reactive acyl chloride group (C-Cl) readily undergoes nucleophilic substitution reactions, allowing the introduction of a 3-fluorobenzoyl moiety into various target molecules. This functionality can influence the physical and chemical properties of the final product [].

For instance, 3-fluorobenzoyl chloride can be used to synthesize:

  • Pharmaceutically active compounds: The 3-fluorine group can enhance the drug-like properties of a molecule by improving its bioavailability and metabolic stability.
  • Functional materials: Fluorinated organic molecules often exhibit unique properties, making them desirable for applications in areas like optoelectronics and liquid crystals.

Proteomics Research: Protein Modification Tool

3-Fluorobenzoyl chloride finds application in proteomics research, the study of proteins. It can be used for protein modification, particularly in the process of protein enrichment. By selectively modifying specific amino acid residues within a protein with the 3-fluorobenzoyl group, researchers can enrich for these modified proteins and analyze them using techniques like mass spectrometry []. This approach helps scientists understand protein function and identify potential drug targets.

3-Fluorobenzoyl chloride is an aromatic acyl halide. It is a derivative of benzoic acid where a chlorine atom replaces a hydrogen atom on the carbonyl group and a fluorine atom is positioned at the third (meta) position on the benzene ring. This compound serves as a valuable intermediate in organic synthesis for the introduction of a fluorinated benzoyl group into various organic molecules [].


Molecular Structure Analysis

The key feature of 3-fluorobenzoyl chloride is its combined functionality:

  • Aromatic ring: The presence of a benzene ring provides stability and rigidity to the molecule.
  • Fluorine atom: The fluorine atom, positioned at the meta position, introduces a slight electron-withdrawing effect, influencing the reactivity of the molecule [].
  • Carbonyl chloride group (COCl): This group is highly reactive and readily participates in acylation reactions, allowing the attachment of the fluorobenzoyl group to other molecules [].

Chemical Reactions Analysis

3-Fluorobenzoyl chloride is a versatile building block involved in various synthetic transformations. Here are some notable reactions:

  • Friedel-Crafts acylation: This reaction allows the introduction of the fluorobenzoyl group to aromatic rings. For example, reacting 3-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) yields 3'-fluorophenylacetophenone [].
C6H5Cl + C6H4FCO-Cl -> C6H5COCH2F + HCl (Aluminum chloride catalyst)Benzene + 3-Fluorobenzoyl chloride -> 3'-Fluorophenylacetophenone + Hydrogen chloride
  • Amide bond formation: 3-Fluorobenzoyl chloride can react with amines to form N-substituted 3-fluorobenzamides. This reaction is useful for introducing the fluorobenzoyl functionality to nitrogen-containing molecules.
R-NH2 + C6H4FCO-Cl -> R-NHC(O)C6H4F + HCl (Base catalyst)Primary amine + 3-Fluorobenzoyl chloride -> N-substituted 3-fluorobenzamide + Hydrogen chloride
  • Esters synthesis: Reaction with alcohols in the presence of a base catalyst like pyridine can yield 3-fluorobenzoic acid esters [].

Physical And Chemical Properties Analysis

  • Molecular formula: C7H4ClFO
  • Molecular weight: 158.56 g/mol []
  • Physical state: Liquid at room temperature []
  • Melting point: Not readily available
  • Boiling point: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and benzene []
  • Stability: Light and moisture sensitive []

3-Fluorobenzoyl chloride is a corrosive and reactive compound. Here are some key safety concerns:

  • Skin and eye irritant: Contact with the skin or eyes can cause severe burns and damage [].
  • Toxic by inhalation: Inhalation can irritate the respiratory tract and may cause coughing, shortness of breath, and lung damage [].
  • Flammable: The compound is flammable and can release toxic fumes upon combustion [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

157.9935

Boiling Point

189.0 °C

Appearance

Solid powder

Melting Point

-30.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1711-07-5

Wikipedia

3-Fluorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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